molecular formula C15H17BrN2O3S B5210757 2-methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 5604-18-2

2-methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B5210757
CAS No.: 5604-18-2
M. Wt: 385.3 g/mol
InChI Key: LEFMSGXTLUHQKW-UHFFFAOYSA-N
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Description

2-Methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a meta-bromophenyl substituent at position 4, a methyl group at position 6, and a methylsulfanylethyl ester moiety at position 3. Dihydropyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as calcium channel modulators and antimicrobial agents .

Properties

IUPAC Name

2-methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3S/c1-9-12(14(19)21-6-7-22-2)13(18-15(20)17-9)10-4-3-5-11(16)8-10/h3-5,8,13H,6-7H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFMSGXTLUHQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)OCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386186
Record name 2-methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5604-18-2
Record name 2-methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate then undergoes cyclization with thiourea to form the pyrimidine ring. The final step involves the esterification of the carboxyl group with 2-methylsulfanylethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active pyrimidines.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methylsulfanylethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

Key Comparisons:

Bromophenyl Position: The target compound’s meta-bromophenyl group contrasts with the para-bromophenyl substituent in the compound from (5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one). Electron-Withdrawing Groups: Bromine’s strong electron-withdrawing effect in the target compound differs from the 3,4-difluorophenyl group in ’s compound. Fluorine’s smaller size and higher electronegativity may alter electronic distribution and solubility .

Sulfur-Containing Moieties :

  • The methylsulfanylethyl ester in the target compound introduces a thioether linkage, which is absent in ’s trimethylsilylethyl ester analog. Sulfur atoms can participate in hydrogen bonding and influence metabolic stability .

Physicochemical Properties

Property Target Compound Compound (3,4-Difluorophenyl) Compound (Thienopyrimidine)
Solubility Moderate (ester group) Higher (fluorine improves lipophilicity) Low (thiophene ring)
Hydrogen Bonding Ester carbonyl, NH groups Carbamate carbonyl, fluorine Thioamide, NH groups
Thermal Stability Likely stable (aromatic Br) Moderate (silyl ester) Variable (heterocyclic sulfur)
  • The meta-bromophenyl group in the target compound may reduce polarity compared to ’s difluorophenyl analog, affecting solubility in aqueous media .

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